molecular formula C8H5BrF3NO3 B12850840 3-Nitro-4-(trifluoromethoxy)benzyl bromide

3-Nitro-4-(trifluoromethoxy)benzyl bromide

Cat. No.: B12850840
M. Wt: 300.03 g/mol
InChI Key: KENCRXWILSWERV-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H6BrF3NO3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a nitro group at the 3-position and a trifluoromethoxy group at the 4-position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(trifluoromethoxy)benzyl bromide typically involves the bromination of 3-nitro-4-(trifluoromethoxy)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the benzylic position.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation: The benzylic position can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Hydrogenation reactions are conducted under atmospheric or higher pressures of hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst. Chemical reductions are performed in aqueous or alcoholic solvents.

    Oxidation: Oxidizing agents like potassium permanganate are used in aqueous or alkaline media, while chromium trioxide is used in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Reduction: The major product is 3-amino-4-(trifluoromethoxy)benzyl bromide.

    Oxidation: Products include 3-nitro-4-(trifluoromethoxy)benzaldehyde and 3-nitro-4-(trifluoromethoxy)benzoic acid.

Scientific Research Applications

3-Nitro-4-(trifluoromethoxy)benzyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting bacterial and viral infections.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(trifluoromethoxy)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. The trifluoromethoxy group imparts unique electronic and steric properties, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)benzyl bromide
  • 3-(Trifluoromethoxy)benzyl bromide
  • 4-(Trifluoromethyl)benzyl bromide
  • 3-(Trifluoromethyl)benzyl bromide

Uniqueness

3-Nitro-4-(trifluoromethoxy)benzyl bromide is unique due to the presence of both nitro and trifluoromethoxy groups on the benzene ring. The nitro group significantly enhances the compound’s reactivity towards nucleophiles, while the trifluoromethoxy group provides unique electronic properties that influence the compound’s chemical behavior. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules with specific properties.

Properties

Molecular Formula

C8H5BrF3NO3

Molecular Weight

300.03 g/mol

IUPAC Name

4-(bromomethyl)-2-nitro-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5BrF3NO3/c9-4-5-1-2-7(16-8(10,11)12)6(3-5)13(14)15/h1-3H,4H2

InChI Key

KENCRXWILSWERV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)[N+](=O)[O-])OC(F)(F)F

Origin of Product

United States

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